molecular formula C19H27N5O2S B2559645 2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine CAS No. 946364-89-2

2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B2559645
CAS No.: 946364-89-2
M. Wt: 389.52
InChI Key: CJLRRCNQKROCMD-UHFFFAOYSA-N
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Description

2-[4-(4-Ethylbenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a synthetic pyrimidine derivative designed for advanced biochemical research. Its molecular structure integrates a trimethylpyrimidin-amine core linked to a piperazine ring that is further functionalized with a 4-ethylbenzenesulfonyl group. This specific architecture, featuring a sulfonamide moiety, is commonly associated with significant biological activity and is frequently investigated in the context of anticancer agent development. Compounds with similar structural features, particularly those containing benzenesulfonamide groups, have demonstrated promising cytotoxic effects against various human cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancers . The piperazine and sulfonamide components are known to enhance solubility and facilitate targeted receptor interactions, which are critical for modulating specific cellular pathways . Researchers value this compound for its potential to induce cell cycle arrest and apoptosis in tumor models. This product is intended for Research Use Only (RUO) and is not approved for human, veterinary, or diagnostic applications. Researchers should conduct all necessary safety assessments before use.

Properties

IUPAC Name

2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2S/c1-5-16-6-8-17(9-7-16)27(25,26)24-12-10-23(11-13-24)19-20-15(2)14-18(21-19)22(3)4/h6-9,14H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLRRCNQKROCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the desired product is obtained in high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, particularly at the piperazine ring, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups into the piperazine ring .

Scientific Research Applications

Pharmacokinetics

The pharmacokinetic profile of the compound includes a partition coefficient (logP) of 3.537 and a distribution coefficient (logD) of 3.536, indicating favorable lipophilicity for cellular penetration. These characteristics are crucial for its efficacy in biological systems.

Scientific Research Applications

The compound has several significant applications across different scientific domains:

Medicinal Chemistry

  • Neurological Disorders : The compound is being explored for its potential therapeutic effects in treating conditions such as schizophrenia and depression due to its interaction with dopamine and serotonin receptors.
  • Acetylcholinesterase Inhibition : It has been investigated for its ability to inhibit acetylcholinesterase, which could be beneficial in treating Alzheimer's disease and other cognitive disorders.

Antimicrobial Research

The compound shows promise as an antimicrobial agent due to its structural features that may disrupt bacterial cell walls. Preliminary studies suggest it could be effective against various bacterial strains.

Chemical Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can be used in various organic reactions, including oxidation and substitution reactions, making it valuable in drug discovery and development.

Uniqueness

What distinguishes 2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine from similar compounds is its unique combination of functional groups that confer distinct chemical reactivity and biological activity.

Mechanism of Action

The mechanism of action of 2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of treating neurological disorders such as Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name (Source) Piperazine Substituent Pyrimidine/Core Substituents Core Structure Molecular Weight Key Properties/Applications
Target Compound 4-Ethylbenzenesulfonyl N,N,6-Trimethyl Pyrimidin-4-amine ~409.5* Sulfonyl group enhances polarity
2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine 3,5-Dimethylbenzoyl N,N,6-Trimethyl Pyrimidin-4-amine 353.46 Benzoyl group reduces electron withdrawal
N-Ethyl-N-methyl-6-(3-methylbenzenesulfonyl)-... 3-Methylbenzenesulfonyl N-Ethyl-N-methyl, tetrahydropyrido ring Tetrahydropyrido[4,3-d]pyrimidine - Complex core may improve CNS penetration
6-[4-[(4-Ethylpiperazinyl)methyl]phenyl]-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 4-Ethylpiperazinylmethyl N-(1-Phenylethyl) Pyrrolo[2,3-d]pyrimidine 440.58 Higher lipophilicity (density: 1.21 g/cm³)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Piperidine (no sulfonyl) 4-Methyl, 6-piperidinyl Pyrimidin-2-amine - Simpler structure, reduced complexity

*Calculated molecular weight (C₁₈H₂₅N₅O₂S).

Key Comparison Points

Piperazine Substituent Effects
  • Sulfonyl vs. In contrast, benzoyl-substituted analogs (e.g., 3,5-dimethylbenzoyl in BK10266 ) introduce steric bulk and reduced polarity, which may alter pharmacokinetic profiles.
  • Methoxy and Ethyl Groups : Compounds with methoxyphenyl (e.g., ) or ethylpiperazinyl ( ) substituents prioritize lipophilicity, favoring blood-brain barrier penetration.
Pyrimidine Core Modifications
  • Trimethyl Substitution : The N,N,6-trimethyl groups on the pyrimidine ring in the target compound and BK10266 likely improve metabolic stability compared to unmethylated analogs.
  • Core Heterocycle Variations : Pyrrolo[2,3-d]pyrimidine ( ) and tetrahydropyrido[4,3-d]pyrimidine ( ) cores introduce planar or fused ring systems, which may enhance binding to kinases or GPCRs.
Physicochemical Properties
  • Lipophilicity : The pyrrolopyrimidine derivative ( ) has a higher molecular weight (440.58) and density (1.21 g/cm³), suggesting greater lipophilicity compared to the target compound (~409.5 MW).
  • Solubility : Sulfonyl groups (target compound) improve aqueous solubility relative to benzoyl or trifluoromethyl analogs (e.g., ).

Research Implications

  • Pharmaceutical Applications : The target compound’s sulfonyl-piperazine and trimethylpyrimidine motifs make it a candidate for optimizing kinase inhibitors or serotonin receptor modulators, as seen in related structures .
  • SAR Insights : Replacing the sulfonyl group with benzoyl ( ) or methoxy ( ) alters electron density, guiding structure-activity relationship (SAR) studies for target selectivity.

Biological Activity

The compound 2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C18H24N4O2S
  • Molecular Weight : 364.47 g/mol
  • CAS Number : Not specifically listed in the search results, but can be derived from the molecular structure.

Structure Representation

The compound features a piperazine ring substituted with a sulfonyl group and a pyrimidine moiety, which is critical for its biological activity. The ethylbenzene sulfonyl group enhances solubility and bioavailability.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown efficacy against various Gram-positive and Gram-negative bacteria. In a related study, piperazine derivatives demonstrated Minimum Inhibitory Concentration (MIC) values indicating strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structure suggests potential interactions with cellular targets involved in cancer progression. Specifically, it may inhibit Bcl-2 proteins, which are implicated in cancer cell survival. A related patent discusses compounds that inhibit both wild-type and mutated Bcl-2 proteins, highlighting their potential in treating dysregulated apoptotic diseases .

While specific mechanisms for this compound have not been extensively documented, similar compounds often act through:

  • Inhibition of Enzymatic Activity : Compounds targeting ATP-binding cassette transporters or other enzymes involved in drug metabolism.
  • Modulation of Signaling Pathways : Interaction with receptors or signaling molecules that regulate cell proliferation and apoptosis.

Study 1: Antimicrobial Evaluation

A study synthesized various piperazine derivatives, including those structurally related to our compound. The results showed that certain derivatives had MIC values as low as 0.5 µg/mL against E. coli, suggesting strong antibacterial activity .

Study 2: Anticancer Activity

In vitro studies on similar piperazine derivatives revealed their capability to induce apoptosis in cancer cell lines through the inhibition of Bcl-2 family proteins. This indicates that our compound may also exhibit similar anticancer properties .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µg/mL)IC50 (µM)Reference
Piperazine AAntibacterial0.5-
Piperazine BAnticancer (Bcl-2)-1.5
Piperazine CAntiviral10-

Q & A

Basic: What synthetic routes are commonly employed for synthesizing this compound?

The synthesis typically involves multi-step reactions, starting with functionalized piperazine and pyrimidine precursors. Key steps include:

  • Sulfonylation : Reacting piperazine derivatives with 4-ethylbenzenesulfonyl chloride to introduce the sulfonyl group.
  • Nucleophilic substitution : Coupling the sulfonylated piperazine with a substituted pyrimidine core under alkaline conditions (e.g., using K₂CO₃ in acetonitrile) .
  • Methylation : Introducing N-methyl groups via reductive amination or alkylation with methyl iodide .
    Characterization relies on LC-MS for mass confirmation and ¹H/¹³C NMR for structural elucidation .

Advanced: How can synthetic yields be optimized while minimizing impurities?

  • Reagent stoichiometry : Use a 1.2–1.5 molar excess of coupling agents (e.g., tert-butyl carbamate derivatives) to drive reactions to completion .
  • Purification : Employ HPLC with gradients (e.g., 0–12% MeOH in DCM) for high-resolution separation of byproducts .
  • Scale-up techniques : Transition from batch reactors to continuous flow systems to enhance reproducibility and reduce side reactions .

Basic: Which spectroscopic techniques validate the compound’s structure?

  • Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 452 [M+H]⁺ in related analogs) .
  • NMR : Key signals include:
    • ¹H NMR : Methyl groups at δ 1.17–1.37 ppm, aromatic protons at δ 6.8–8.2 ppm .
    • ¹³C NMR : Sulfonyl carbons at δ 110–120 ppm, pyrimidine carbons at δ 150–160 ppm .

Advanced: How do structural modifications (e.g., substituent changes) resolve contradictory spectroscopic data?

  • Dihedral angle adjustments : Substituents like trifluoromethyl groups alter torsion angles (e.g., 12.8° vs. 86.1° in pyrimidine-phenyl planes), affecting NMR splitting patterns .
  • Hydrogen bonding : Intramolecular N–H⋯N bonds (e.g., in analogs with fluorophenyl groups) stabilize conformers, simplifying NMR spectra .

Advanced: What strategies improve metabolic stability in analogs of this compound?

  • Trifluoromethyl incorporation : Enhances lipophilicity and resistance to oxidative metabolism (e.g., 4-(trifluoromethyl)benzamide derivatives) .
  • Piperazine ring rigidification : Replace flexible piperazine with bicyclic amines to reduce CYP450-mediated degradation .

Basic: What intermediates are critical in the synthesis?

  • Piperazine precursors : e.g., 4-(4-ethylbenzenesulfonyl)piperazine, synthesized via sulfonylation of piperazine .
  • Pyrimidine intermediates : e.g., 6-methyl-N,N-dimethylpyrimidin-4-amine, prepared via sequential amination and methylation .

Advanced: How do computational methods guide SAR studies?

  • Docking simulations : Identify binding pockets (e.g., ENT2 transporter interactions in analogs with fluorophenyl groups) .
  • Molecular dynamics : Predict stability of sulfonyl-piperazine conformers in aqueous environments .

Advanced: How can crystallography resolve discrepancies in molecular interactions?

  • X-ray diffraction : Reveals intermolecular forces (e.g., C–H⋯π bonds in crystal lattices) that stabilize specific conformations .
  • Torsional analysis : Quantifies substituent effects on planarity (e.g., deviations of 1.01 Å in pyrimidine rings) .

Basic: What purity thresholds are acceptable for biological testing?

  • HPLC purity : ≥95% at 215/254 nm, with LC-MS confirming absence of major byproducts (e.g., m/z 487.1 [M+H]⁺ in intermediates) .

Advanced: How do electron-withdrawing groups (e.g., sulfonyl) influence biological activity?

  • Target affinity : Sulfonyl groups enhance hydrogen bonding with kinases (e.g., Bcl-2 inhibitors) but may reduce cell permeability .
  • Selectivity : Fluorine substitution on phenyl rings improves ENT2 selectivity (D2/D3 ratio >100) by optimizing steric complementarity .

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